1-Oxa-spiro[4.5]dec-7-ene
Overview
Description
1-Oxa-spiro[4.5]dec-7-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system. The molecular formula of this compound is C₉H₁₄O, and it has a molecular weight of 138.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-spiro[4.5]dec-7-ene can be synthesized through various synthetic routes. One common method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction typically requires a gold catalyst and proceeds under mild conditions, making it an efficient and selective method for producing spirocyclic compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-spiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic oxides.
Reduction: Reduction reactions can lead to the formation of spirocyclic alcohols.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-spiro[4.5]dec-7-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme-substrate relationships.
Mechanism of Action
The mechanism of action of 1-Oxa-spiro[4.5]dec-7-ene involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Oxa-spiro[4.5]dec-7-ene can be compared with other spirocyclic compounds to highlight its uniqueness:
8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene: This compound contains additional nitrogen atoms in the spiro ring, which can alter its chemical properties and reactivity.
8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene: The presence of a hydroxyl group in this compound introduces different functional characteristics compared to this compound.
These comparisons illustrate the diversity of spirocyclic compounds and the specific features that make this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-oxaspiro[4.5]dec-7-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-2H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWTZBTAYSXRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC=CC2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318834 | |
Record name | 1-Oxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87151-63-1 | |
Record name | 1-Oxaspiro[4.5]dec-7-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87151-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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